REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:10]([C:11]3[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=3)=[C:9]([CH3:20])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1.[CH:21]1[CH:22]=[CH:23][C:24]2N(O)N=[N:27][C:25]=2[CH:26]=1.NC1C=CC=CC=1.CN1CCOCC1.CCN=C=NCCCN(C)C.Cl>CN(C=O)C>[NH2:1][C:2]1[C:3]2[C:10]([C:11]3[CH:12]=[CH:13][C:14]([C:15]([NH:27][C:25]4[CH:26]=[CH:21][CH:22]=[CH:23][CH:24]=4)=[O:17])=[CH:18][CH:19]=3)=[C:9]([CH3:20])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:4.5|
|
Name
|
suspension
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(N=CN1)SC(=C2C2=CC=C(C(=O)O)C=C2)C
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.029 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.086 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts ware washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 3 mL
|
Type
|
ADDITION
|
Details
|
The product was treated with hexanes
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(N=CN1)SC(=C2C2=CC=C(C(=O)NC1=CC=CC=C1)C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |